Jolethin
Description
Structure
2D Structure
Properties
CAS No. |
34957-08-9 |
|---|---|
Molecular Formula |
C44H78I10NO8P |
Molecular Weight |
2049.1 g/mol |
IUPAC Name |
[2-(10,11,13,14,16,17-hexaiodooctadecanoyloxy)-3-(9,10,12,13-tetraiodooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H78I10NO8P/c1-6-7-15-20-34(46)38(50)28-39(51)35(47)22-17-12-10-14-18-23-43(56)60-30-33(31-62-64(58,59)61-26-25-55(3,4)5)63-44(57)24-19-13-9-8-11-16-21-36(48)40(52)29-42(54)41(53)27-37(49)32(2)45/h32-42H,6-31H2,1-5H3 |
InChI Key |
DXTNHIMTUBDPTM-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(CC(C(CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC(C(CC(C(CC(C(C)I)I)I)I)I)I)I)I)I)I |
Canonical SMILES |
CCCCCC(C(CC(C(CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC(C(CC(C(CC(C(C)I)I)I)I)I)I)I)I)I)I |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Iodolecithin; LBI; Lecithin-bound iodine; Jolethin; |
Origin of Product |
United States |
Ii. Synthetic Pathways and Precursor Chemistry of Lecithin Bound Iodine
Chemical Synthesis of Lecithin-Bound Iodine
Lecithin-bound iodine is primarily synthesized via a complexation reaction between lecithin (B1663433), a naturally occurring phospholipid, and elemental iodine. fishersci.comfishersci.com
A notable method for preparing iodinated lecithin involves the reaction of soybean lecithin with elemental iodine. In this process, elemental iodine and coarse particles of certain metals, such as magnesium, zinc, aluminum, titanium, manganese, nickel, cobalt, cadmium, and copper, are added to lecithin that has been dissolved in glacial acetic acid. The resulting mixture is then heated with stirring to facilitate the complexation reaction. americanelements.com Soybean lecithin itself is a complex mixture of phospholipids, predominantly phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol, along with triglycerides, fatty acids, and carbohydrates. tech-publish.comamericanelements.comamericanelements.com
The choice of solvent plays a crucial role in the synthesis and purification of lecithin-bound iodine. Glacial acetic acid serves as a solvent for dissolving lecithin during the iodination reaction, enabling the interaction with elemental iodine and metal particles. americanelements.com In other related processes, such as the hydrogenation of impure soy lecithin, solvents like ethanol (B145695) and toluene (B28343) have been employed. americanelements.com Dichloromethane and mixtures of dichloromethane-ethanol are also utilized as solvents in the catalytic hydrogenation of soybean lecithin. fishersci.ca Furthermore, for the formation of molecular complexes between egg lecithin (phosphatidylcholine) and iodine, water can act as a solvent. fishersci.ca Prior to certain reactions, soybean lecithin can undergo purification steps using solvents such as acetone (B3395972) and absolute ethanol. solvo-chem.com
Reaction of Soybean Lecithin with Elemental Iodine
Structural Constituents and Stoichiometry of Lecithin-Bound Iodine Complexes
Jolethin, or Iodolecithin, possesses a defined molecular structure. Its molecular formula is C₄₄H₇₈I₁₀NO₈P, and its molecular weight is approximately 2049.1 g/mol . nih.govnih.govnih.govfishersci.co.uk This formula indicates the presence of ten iodine atoms chemically bonded to the lecithin molecule. nih.govnih.govnih.govfishersci.co.ukfishersci.com Lecithin, as the foundational component, is a complex lipid that includes various phosphatides. Phosphatidylcholine is a primary constituent of lecithin and is often the specific phospholipid involved in forming the iodine complex. fishersci.comtech-publish.comfishersci.ca The chemical bonding of iodine to the lecithin molecule is key to the formation of iodized lecithin. fishersci.com Research has shown that egg lecithin (phosphatidylcholine) can form a 1:1 molecular complex with iodine when dispersed in water at specific concentrations. fishersci.ca The structure of modified lecithin complexed iodine can also involve alkyl groups of saturated fatty acids at R1 and R2 positions, with R2 potentially derived from saturated oleic acid, linoleic acid, linolenic acid, and arachidonic alkyl, or their halogenated/hydroxylated forms. fishersci.nl
Data Tables
The following table summarizes key chemical properties of this compound (Lecithin-Bound Iodine):
| Property | Value | Source |
| Molecular Formula | C₄₄H₇₈I₁₀NO₈P | nih.govnih.govnih.govfishersci.co.uk |
| Molecular Weight | ~2049.1 g/mol | nih.govnih.govnih.govfishersci.co.uk |
| PubChem CID | 161844 | nih.govnih.gov |
| CAS Registry Number | 34957-08-9 | nih.govnih.govnih.gov |
| Synonyms | Iodolecithin, Lecithin-bound iodine | nih.govfishersci.co.uk |
Iii. Molecular and Cellular Mechanisms of Action of Jolethin
Immunomodulatory Mechanisms of Jolethin
Modulation of B Cell Activation and Proliferation
Induction of Regulated Cell Death Pathways
This compound's mechanisms of action include the induction of regulated cell death, specifically ferroptosis, and its interplay with critical cellular processes.
This compound, in its form as lecithin-bound iodine (LBI) or its constituent potassium iodide, has been shown to induce ferroptosis in activated B cells. This induction of ferroptosis is considered a key mechanism behind this compound's anti-allergic effects. For instance, in an ovalbumin (OVA)-induced allergic rhinitis mouse model, LBI was observed to ameliorate disease symptoms and suppress OVA-specific IgE production by attenuating germinal center (GC) reactions in the draining lymph nodes. In vitro experiments further demonstrated that treating activated B cells with potassium iodide induced ferroptosis in a concentration-dependent manner researchgate.net.
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation aginganddisease.orgfrontiersin.orgopenaccessjournals.comnih.govnih.govmednexus.org. A critical step in this process involves the interaction between lipid hydroperoxides (LOOHs) and excessive intracellular ferrous iron (Fe2+), which generates highly reactive oxygen species and amplifies lipid peroxidation reactions, ultimately damaging DNA and proteins aginganddisease.orgfrontiersin.orgnih.govmednexus.org.
In the context of this compound's action, treatment of activated B cells with potassium iodide (a component or related to this compound/LBI) led to an increase in intracellular ROS and ferrous iron in a concentration-dependent manner, thereby inducing ferroptosis. Furthermore, diets supplemented with LBI were found to increase ROS levels within germinal center B cells researchgate.net. These findings underscore the central role of iron imbalance and ROS production as key hallmarks of this compound-mediated ferroptosis researchgate.netaginganddisease.orgfrontiersin.orgnih.gov.
Glutathione (B108866) peroxidase 4 (GPX4) is a pivotal selenium-dependent enzyme that serves as a crucial component of the cellular antioxidant defense system against ferroptosis openaccessjournals.comnih.govmednexus.orgfrontiersin.orgamegroups.orgthno.orgnih.govmdpi.com. GPX4 functions by utilizing reduced glutathione (GSH) as a cofactor to detoxify lipid peroxides, converting toxic lipid hydroperoxides into less harmful lipid alcohols, thereby preventing the accumulation of lipid ROS and inhibiting ferroptosis openaccessjournals.commednexus.orgfrontiersin.orgamegroups.orgnih.govmdpi.com.
The induction of ferroptosis by this compound (via potassium iodide) is associated with an increase in intracellular reactive oxygen species and ferrous iron researchgate.net. In this scenario, the regulatory function of GPX4 becomes paramount as it attempts to counteract the escalating oxidative stress. While this compound's direct inhibition of GPX4 has not been explicitly reported in the provided research, the increased burden of ROS and ferrous iron induced by this compound challenges the protective capacity of GPX4. The upregulation of ferroptosis-related genes, such as Steap3 and Fth1, observed with potassium iodide treatment, suggests an impact on iron metabolism that contributes to the conditions under which GPX4's protective role is critical for cell survival researchgate.net. Therefore, GPX4 acts as a key regulator in this compound-mediated ferroptosis by being the primary enzymatic defense against the lipid peroxidation that this compound's actions promote.
Role of Intracellular Reactive Oxygen Species and Ferrous Iron in Ferroptosis
Influence on Cytokine and Chemokine Expression
Beyond its effects on cell death pathways, this compound also modulates the expression of various cytokines and chemokines, influencing inflammatory and immune responses.
This compound, specifically in its form as lecithin-bound iodine (LBI), has demonstrated the ability to downregulate IgE synthesis. This effect is particularly relevant in allergic responses, where Interleukin-4 (IL-4) is known to be a potent enhancer of IgE production nih.govnih.gov. Research indicates that LBI suppresses allergen-specific IgE production by attenuating the germinal center (GC) reaction in the draining lymph nodes researchgate.net. This suggests that this compound's influence on B cell activation and subsequent ferroptosis contributes to the reduction of IgE synthesis, thereby alleviating allergic symptoms researchgate.net.
This compound (as LBI) has been observed to suppress the secretion of key chemokines, Monocyte Chemoattractant Protein-1 (MCP-1) and Chemokine (C-C motif) Ligand 11 (CCL-11). This suppression was noted in retinal pigment epithelial (ARPE-19) cells subjected to hypoxic stress nih.gov. Under hypoxic conditions, the secretion of both MCP-1 and CCL-11 was enhanced, and LBI pretreatment effectively suppressed this enhancement nih.gov.
MCP-1 and CCL-11 are known chemokines involved in recruiting immune cells and contributing to inflammatory processes imrpress.comresearchgate.netbiolegend.comresearchgate.net. The ability of LBI to suppress their secretion suggests a role in mitigating inflammatory responses. Furthermore, studies have shown that blocking MCP-1 and CCL-11 can protect the integrity of tight junctions from hypoxic stress, indicating that this compound's suppression of these chemokines contributes to its protective effects on cellular barriers nih.gov.
Downregulation of IL-4-Induced IgE Synthesis
Thyroid Gland Regulatory Mechanisms in Animal Models
In animal models, this compound has been shown to induce involution of an enlarged thyroid gland, a process crucial for managing goiter. sav.sk Its regulatory mechanisms extend to the inhibition of key polyamine biosynthesis pathways and the direct triggering of thyroid cell apoptosis, while notably not affecting Type I Iodothyronine 5'-Deiodinase activity. sav.sk
This compound actively induces the involution of an enlarged thyroid gland. sav.sk This effect has been observed in propylthiouracil (B1679721) (PTU)-pretreated rats, where chronic treatment with this compound significantly reduced PTU-induced thyroid enlargement within three days. sav.sk This suggests a direct role for this compound in reversing goitrogenic effects and promoting the regression of thyroid tissue. sav.sk
A key mechanism of this compound's action involves the inhibition of polyamine biosynthesis pathways within the thyroid. sav.sk Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are crucial for thyroid growth, particularly in conditions like goiter. sav.sknih.govnih.gov By interfering with their production, this compound contributes to its anti-goitrous effects. sav.sk
This compound significantly suppresses the activity of ornithine decarboxylase (ODC), which is the rate-limiting enzyme in the polyamine biosynthetic pathway. sav.sknih.govnih.govmdpi.comnih.gov Studies in propylthiouracil-pretreated rats demonstrated that oral administration of this compound (LBI) rapidly suppressed thyroid ODC activity. sav.sk Within one hour of administration, ODC activity was reduced, and this suppression was sustained, with reductions to approximately 31% and 21% of the initial PTU-induced levels at 1 and 3 hours, respectively, when administered at a dose of 10 mg/kg as iodine. sav.sk This acute inhibitory effect on ODC activity is a critical step in reducing polyamine levels and consequently inhibiting thyroid growth. sav.sknih.gov
Table 1: Effect of this compound on Thyroid Ornithine Decarboxylase (ODC) Activity in PTU-Pretreated Rats sav.sk
| Treatment Group (10 mg/kg as I-) | Time After Administration (h) | Thyroid ODC Activity (% of initial PTU-induced level) |
| This compound | 1 | 31 |
| This compound | 3 | 21 |
The suppression of ODC activity by this compound leads to a reduction in the thyroidal content of putrescine, the direct product of the ODC reaction. sav.sk While the decrease in putrescine levels was slight, it was statistically significant at 3 hours following this compound administration. sav.sk Chronic treatment with this compound also resulted in a sustained decrease in thyroid putrescine content. sav.sk This reduction in polyamine content is believed to contribute to thyroid apoptosis and involution. sav.sk
This compound actively triggers apoptosis in thyroid cells. sav.sk This effect is observed in goitrogen-pretreated rats, where this compound induces DNA cleavage, evident as a DNA ladder, within 3-6 hours after treatment. sav.sk The induction of apoptosis is a crucial mechanism by which this compound contributes to thyroid involution and its anti-goitrous effects, similar to the action of excess iodide. sav.skresearchgate.netnih.gov
Despite its profound effects on thyroid structure and polyamine metabolism, this compound has been specifically noted to have no effect on the activity of Type I Iodothyronine 5'-Deiodinase. sav.sk This enzyme plays a vital role in the activation and inactivation of thyroid hormones by catalyzing the deiodination of thyroxine (T4) to the more active triiodothyronine (T3), and other deiodination reactions. uniprot.orgnih.govnih.govwikipedia.org The observation that this compound does not influence this enzyme's activity suggests that its anti-goitrous effects are mediated through mechanisms distinct from direct modulation of peripheral thyroid hormone conversion. sav.sk
Suppression of Ornithine Decarboxylase (ODC) Activity
Triggering of Thyroid Cell Apoptosis
Ocular Tissue Protective Mechanisms in In Vitro and Animal Models
This compound exhibits protective effects on ocular tissues by targeting key cellular structures and processes crucial for retinal health. These mechanisms have been investigated in both cell culture and animal models, providing insights into its therapeutic potential in various retinal pathologies.
Preservation of Retinal Pigment Epithelial Cell Tight Junction Integrity
The retinal pigment epithelium (RPE) forms the outer blood-retinal barrier (BRB), a critical structure for maintaining retinal homeostasis and regulating the movement of solutes and nutrients to the subretinal space. mdpi.comresearchgate.net The integrity of this barrier is largely dependent on tight junctions (TJs) between RPE cells, which are composed of integral structural proteins such as Zonula Occludens-1 (ZO-1), occludin, and claudin. nih.govmdpi.comelisakits.co.ukbiorxiv.orgwikipedia.org this compound has been shown to play a vital role in preserving the integrity of these tight junctions. nih.gov
Hypoxic stress is a significant contributor to RPE dysfunction and can lead to photoreceptor degeneration. arvojournals.orgelifesciences.orgscripps.edunih.gov Studies have demonstrated that hypoxia induces alterations in tight junction proteins, correlating with increased vascular permeability. nih.gov In an in vitro model using human RPE (ARPE-19) cells, exposure to cobalt chloride (CoCl2) to mimic hypoxic conditions resulted in significant tight junction disruption, evidenced by a marked decrease in Zonula Occludens-1 (ZO-1) intensity. nih.gov Pretreatment with this compound effectively protected against this disruption. nih.gov
As shown in Table 1, the average ZO-1 intensity in ARPE-19 cells significantly decreased under hypoxic conditions (CoCl2 group) compared to the control. However, this compound pretreatment substantially mitigated this reduction, maintaining ZO-1 intensity levels comparable to the control group. nih.gov This protective effect is partly attributed to this compound's ability to suppress hypoxia-induced expression of cytokines such as Monocyte Chemoattractant Protein-1 (MCP-1) and Chemokine (C-C Motif) Ligand 11 (CCL-11), which are implicated in tight junction damage. nih.gov
Table 1: Effect of this compound on ZO-1 Intensity in ARPE-19 Cells Under Hypoxic Stress
| Group | Average ZO-1 Intensity (Arbitrary Units ± SD) |
| Control | 29244.6 ± 2981.2 |
| CoCl2 (Hypoxic Stress) | 5787.7 ± 4126.4 |
| This compound + CoCl2 | 27189.0 ± 11231.1 |
Data derived from in vitro studies on ARPE-19 cells. nih.gov
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that can increase vascular permeability and directly induce tight junction damage in endothelial and epithelial cells, including RPE cells. nih.govnih.govresearchgate.netmolvis.orgclinmedjournals.org Research indicates that this compound pretreatment can effectively mitigate VEGF-induced tight junction disruption. nih.gov In ARPE-19 cell cultures, the addition of VEGF (50 pg/mL) led to observable tight junction breakdown within 6 hours. nih.gov However, when cells were pretreated with this compound, this disruption was significantly decreased, demonstrating this compound's capacity to protect RPE tight junctions from VEGF-induced damage. nih.gov
Zonula Occludens-1 (ZO-1) is a crucial scaffolding protein of the tight junction complex, linking transmembrane proteins like occludin and claudins to the actin cytoskeleton and playing a vital role in maintaining tight junction integrity. elisakits.co.ukwikipedia.orguniprot.orgnih.gov Under hypoxic conditions, the phosphorylation of ZO-1 can be enhanced, which is associated with tight junction damage. nih.gov this compound pretreatment has been shown to protect the conformation of tight junction proteins, including ZO-1, from the damaging effects of both hypoxic stress and VEGF. nih.gov This suggests that this compound helps to stabilize the molecular architecture of the tight junction, thereby preserving its barrier function. nih.gov
Mitigation of Vascular Endothelial Growth Factor (VEGF)-Induced Junctional Damage
Attenuation of Retinal Degeneration Pathogenesis
This compound has also demonstrated the ability to attenuate the progression of retinal degeneration (RD), a group of diseases characterized by the progressive loss of retinal cells, particularly photoreceptors. arvojournals.org Inflammation and the infiltration of immune cells, such as macrophages and microglia, are recognized as key contributors to the pathogenesis and acceleration of RD. arvojournals.orgnih.govarvojournals.orgfrontiersin.orgnih.gov
A significant mechanism by which this compound attenuates retinal degeneration is through the suppression of macrophage and microglia invasion into retinal tissues. arvojournals.org In a mouse model of inherited retinal degeneration (Mertk−/−Cx3cr1GFP/+Ccr2RFP/+ mice), which exhibits increased macrophage infiltration, this compound treatment effectively reduced the number of CCR2-RFP-positive macrophages infiltrating the retina. arvojournals.org This suppression of macrophage invasion is critical, as infiltrated macrophages are known to drive harmful inflammation that accelerates RD. arvojournals.org
Furthermore, this compound intake was found to suppress the expression of chemokine (C-C motif) ligand 2 (Ccl2) and C-C chemokine receptor 2 (Ccr2) RNA. arvojournals.org CCL2 is a chemokine that recruits monocytes and macrophages to sites of inflammation, and CCR2 is its receptor. arvojournals.org By downregulating these inflammatory mediators, this compound reduces the chemotaxis and infiltration of immune cells into the retina, thereby mitigating the inflammatory cascade that contributes to retinal degeneration. arvojournals.org The preservation of retinal function in these mice, as indicated by higher b-wave amplitudes in electroretinography, further supports the therapeutic potential of this compound in controlling inflammation-driven retinal degeneration. arvojournals.org
Table 2: Impact of this compound on Macrophage Infiltration and Gene Expression in a Retinal Degeneration Mouse Model
| Parameter | Control Mice (RD Model) | This compound-Treated Mice (RD Model) | Observation/Effect of this compound |
| CCR2-RFP-positive Macrophage Infiltration | High | Suppressed | Significant reduction |
| Ccl2 RNA Expression | Elevated | Suppressed | Downregulation |
| Ccr2 RNA Expression | Elevated | Suppressed | Downregulation |
| Outer Nuclear Layer Nuclei (POD 84) | Lower | Higher | Preservation of photoreceptors |
| Electroretinography b-wave amplitude (POD 84) | Lower | Higher | Preservation of retinal function |
Data derived from in vivo studies on Mertk−/−Cx3cr1GFP/+Ccr2RFP/+ mice. arvojournals.org
Regulation of Chemokine (C-C motif) Receptor 2 (CCR2) Expression
This compound has been shown to play a role in modulating the expression of Chemokine (C-C motif) Receptor 2 (CCR2), a key component in inflammatory responses and cellular migration. In studies involving mouse models of inherited retinal degeneration, treatment with Lecithin-bound iodine (this compound) resulted in a notable suppression of CCR2-red fluorescent protein (RFP) expression within the retina and retinal pigment epithelial (RPE) cells researchgate.netsemanticscholar.org. This suppression was observed at postnatal day (POD) 56. Furthermore, this compound intake was found to suppress the RNA expression levels of both Ccl2 (Chemokine (C-C motif) ligand 2) and Ccr2 researchgate.netsemanticscholar.org. This mechanism is considered a potential pathway by which this compound attenuates retinal degeneration, primarily by inhibiting the invasion of CCR2-RFP-positive macrophages into the retinal tissue researchgate.netsemanticscholar.org.
The observed suppression of CCR2 expression by this compound is significant, as the CCL2/CCR2 axis is known to mediate the migration of macrophages and is implicated in various inflammatory states nih.govnih.gov.
| Study Parameter | Control Group (Mertk−/−Cx3cr1GFP/+Ccr2RFP/+ mice) | LBI-High Group (Mertk−/−Cx3cr1GFP/+Ccr2RFP/+ mice) | Observation/Effect of this compound | Citation |
| CCR2-RFP expression in retina and RPE (POD 56) | Detectable | Suppressed | Suppression | researchgate.netsemanticscholar.org |
| Ccl2 RNA expression | Baseline | Suppressed | Suppression | researchgate.netsemanticscholar.org |
| Ccr2 RNA expression | Baseline | Suppressed | Suppression | researchgate.netsemanticscholar.org |
| CCR2-RFP-positive macrophage invasion into retina | Present | Significantly suppressed | Inhibition of invasion | researchgate.netsemanticscholar.org |
Influence on Retinal Cellular Structure and Function
Beyond its impact on chemokine receptor expression, this compound has demonstrated an influence on the structural integrity and functional capacity of retinal cells. In the same mouse model of inherited retinal degeneration, the administration of a diet containing Lecithin-bound iodine (this compound) led to an increased number of outer nuclear layer (ONL) nuclei compared to control mice at postnatal day (POD) 84 researchgate.netsemanticscholar.org. The outer nuclear layer contains the cell bodies of photoreceptor cells, which are crucial for vision researchgate.netamedeolucente.it. A higher number of nuclei in this layer suggests a preservation or improvement in photoreceptor cell survival researchgate.netsemanticscholar.org.
| Study Parameter | Control Group (Mertk−/−Cx3cr1GFP/+Ccr2RFP/+ mice) | LBI-Containing Diet Group (Mertk−/−Cx3cr1GFP/+Ccr2RFP/+ mice) | Observation/Effect of this compound | Citation |
| Outer Nuclear Layer (ONL) nuclei count (POD 84) | Lower | Higher | Increased cell survival | researchgate.netsemanticscholar.org |
| Electroretinography (ERG) b-wave amplitude | Lower | Higher | Improved retinal function | researchgate.netsemanticscholar.org |
Modulation of Retinal Tissue Metabolism and Respiration
This compound is recognized for its ability to modulate retinal tissue metabolism and respiration. It is described as a compound that increases the metabolism of retinal tissue and accelerates retinal tissue respiration rad-ar.or.jpprimechain.com.hkrad-ar.or.jp. This enhancement of metabolic processes and oxygen consumption within the retina is believed to contribute to its therapeutic effects, such as promoting the absorption of retinal hemorrhage, vitreous hemorrhage, or vitreous opacity rad-ar.or.jpprimechain.com.hkrad-ar.or.jp. Adequate retinal metabolism and respiration are critical for maintaining the high energy demands of photoreceptors and other retinal neurons, which are essential for visual function frontiersin.orgthno.org. By accelerating these processes, this compound may support cellular health and facilitate the resolution of pathological conditions within the eye rad-ar.or.jpprimechain.com.hkrad-ar.or.jp.
Iv. Biochemical Pathways Influenced by Lecithin Bound Iodine
Mevalonate (B85504) and Glutaminolysis Metabolic PathwaysThe mevalonate pathway is a crucial metabolic route responsible for the biosynthesis of isoprenoids, including cholesterol, and is subject to intricate regulatory mechanismswikipedia.orgmicrobone.deufrgs.brnih.gov. The rate-limiting step in this pathway is catalyzed by 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductasewikipedia.orgnih.gov. While lecithin (B1663433) is a significant component of cell membranes and participates in general lipid metabolismmdpi.com, direct research specifically detailing the influence of lecithin-bound iodine on the enzymes or regulatory points within the mevalonate pathway, such as HMG-CoA reductase activity, is not explicitly available in the current literature. The mevalonate pathway’s intermediates are known to be critical for membrane synthesis and intracellular signal transductionmicrobone.de.
Glutaminolysis is a catabolic pathway where glutamine is broken down to generate adenosine (B11128) triphosphate (ATP) and lactate. This process involves the initial deamination of glutamine to glutamate, which is then converted to alpha-ketoglutarate (B1197944) (α-KG), a key intermediate of the tricarboxylic acid (TCA) cycle wikipedia.orgmdpi.com. This pathway is particularly important for cellular bioenergetic and biosynthetic requirements, and for maintaining redox homeostasis, especially in rapidly proliferating cells such as cancer cells mdpi.com. Despite the general understanding of glutaminolysis and its significance wikipedia.orgmdpi.comgoogle.comnih.gov, specific research findings directly linking lecithin-bound iodine to the modulation of glutaminolysis or its key enzymes are not extensively documented.
Polyamine Biosynthesis and CatabolismPolyamines, including putrescine, spermidine (B129725), and spermine (B22157), are organic cations that play essential roles in various cellular processes such as cell growth, proliferation, and differentiationnumberanalytics.comnih.gov. The biosynthesis of these compounds begins with the decarboxylation of ornithine, a reaction catalyzed by ornithine decarboxylase (ODC), which is considered the rate-limiting enzyme in polyamine synthesisplos.orgnumberanalytics.comnih.govfrontiersin.orgresearchgate.net. Subsequently, spermidine and spermine are synthesized through sequential reactions involving spermidine synthase and spermine synthase, with S-adenosylmethionine decarboxylase (SAMDC) providing the necessary aminopropyl groupsplos.orgnih.govfrontiersin.orgresearchgate.net.
Polyamine catabolism, on the other hand, involves a two-step process: acetylation of polyamines by spermidine/spermine N1-acetyltransferase (SSAT) and subsequent oxidation by polyamine oxidase (PAO) or spermine oxidase (SMOX) nih.govfrontiersin.orgmdpi.comnih.gov. Research has demonstrated a direct influence of lecithin-bound iodine (LBI) on polyamine metabolism. Specifically, LBI has been shown to inhibit thyroid ODC activity and to slightly decrease thyroid putrescine levels in propylthiouracil-pretreated rats. This suggests that LBI, potentially through the release of inorganic iodide, can impact the rate-limiting step of polyamine biosynthesis, contributing to its observed anti-goitrous effects nih.gov.
Signal Transduction Cascades Governing Inflammatory ResponsesLecithin-bound iodine (LBI) has demonstrated anti-inflammatory properties, particularly in the context of retinal health. Studies using an inherited retinal degeneration mouse model showed that LBI treatment effectively suppressed the expression of chemokine (C-C motif) ligand 2 (CCL2) and its receptor CCR2nih.govrad-ar.or.jp. This suppression led to an attenuation of retinal degeneration by reducing macrophage invasion and associated inflammationnih.gov. Furthermore, in in vitro studies, LBI prevented hypoxic damage to retinal pigment epithelial cells and inhibited CCL2 secretionnih.govnih.gov.
Inflammatory responses are intricately regulated by various intracellular signal transduction pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathways nih.govexplorationpub.comexplorationpub.commednexus.orgaimspress.commdpi.com. These cascades mediate the production and release of inflammatory mediators and cytokines. Cytokines themselves act as crucial chemical messengers, directing immune cell activation, differentiation, and proliferation, and can either trigger or dampen inflammatory processes ufrgs.br. While the precise molecular mechanisms by which LBI directly interacts with specific components of the NF-κB, MAPK, or JAK-STAT cascades are not explicitly detailed in the available literature, the observed suppression of key inflammatory chemokines like CCL2 and CCR2 by LBI strongly implies a modulatory effect on upstream or direct signaling events that govern their expression and activation in inflammatory responses nih.gov.
V. Experimental Methodologies for Jolethin Research
In Vitro Cellular Models
In vitro cellular models offer controlled environments to study the direct effects of Jolethin on specific cell types, elucidating molecular and cellular mechanisms without the complexities of a whole organism.
B lymphocytes, or B cells, are crucial components of the adaptive immune system, primarily responsible for humoral immunity through the production of antibodies. nih.govarchive.orgnih.govimrpress.com B cell activation, often involving interaction with antigens and T helper cells, leads to proliferation and differentiation into antibody-secreting plasma cells and memory B cells. nih.govarchive.orgnih.govimrpress.com
While direct studies specifically detailing this compound's effects on cultured B cell systems for immune response were not extensively identified in the conducted research, related findings suggest an indirect influence. Lecithin-bound iodine (this compound) has been reported to act on peripheral blood mononuclear cells (PBMCs) and downregulate interleukin-4 (IL-4)-induced IgE synthesis. nih.gov Given that IgE synthesis is a key function of activated B cells, this finding implies that this compound may modulate B cell-mediated immune responses, particularly those involved in allergic reactions where IgE plays a central role. nih.gov Further dedicated research using isolated B cell cultures could more precisely delineate this compound's direct impact on B cell activation, proliferation, differentiation, and antibody production.
The human retinal pigment epithelial (RPE) cell line, ARPE-19, is a widely utilized in vitro model for ocular investigations due to its ability to form polarized epithelial monolayers and exhibit differentiated RPE properties. scribd.comjcct.comnih.govmdc-berlin.denih.gov This cell line is instrumental in studying RPE function, barrier integrity, and responses to various stimuli relevant to retinal diseases. scribd.comnih.govmdc-berlin.denih.gov
Research has demonstrated that this compound (lecithin-bound iodine, LBI) can protect the integrity of tight junctions in ARPE-19 cells under hypoxic stress. mdpi.com In one study, ARPE-19 cells pretreated with LBI and then exposed to cobalt chloride (CoCl2) to mimic hypoxic conditions showed improved tight junction integrity compared to cells treated with CoCl2 alone. mdpi.com Furthermore, LBI treatment was found to suppress the secretion of chemokine (C-C motif) ligand 2 (CCL2) from RPE cells in vitro. europa.eu Elevated CCL2 expression is a common feature of inflammatory responses in retinal degeneration. europa.eu These findings suggest a protective and anti-inflammatory role for this compound in RPE cells, which is critical for maintaining retinal health.
Peripheral Blood Mononuclear Cells (PBMCs), comprising lymphocytes (T cells, B cells, NK cells) and monocytes, are a versatile in vitro model for studying immune responses and immunomodulation. nih.gov PBMC cultures allow researchers to assess the impact of various compounds on immune cell viability, proliferation, cytokine production, and activation markers. nih.gov
This compound, as lecithin-bound iodine (LBI), has been shown to modulate immune responses in PBMC cultures. Specifically, LBI has been reported to downregulate interleukin-4 (IL-4)-induced IgE synthesis in PBMCs. nih.gov This effect indicates that this compound possesses anti-inflammatory properties and can influence the immune system by reducing the production of IgE, an antibody isotype strongly associated with allergic reactions. nih.gov This immunomodulatory action on PBMCs suggests a potential role for this compound in mitigating inflammatory and allergic conditions.
Retinal Pigment Epithelial Cell Lines (e.g., ARPE-19) for Ocular Investigations
In Vivo Animal Models
In vivo animal models are indispensable for evaluating the systemic effects, pharmacokinetics, and therapeutic potential of compounds like this compound in a living organism, mimicking disease states more closely than in vitro systems.
The ovalbumin (OVA)-induced allergic rhinitis (AR) mouse model is a widely accepted and extensively utilized experimental system for investigating allergic respiratory disorders. This model reliably mimics key pathological features of human allergic rhinitis, including nasal symptoms such as sneezing and nasal rubbing, inflammatory cell infiltration in the nasal mucosa (particularly eosinophils), and elevated levels of allergen-specific IgE. scribd.comjcct.com The model typically involves initial sensitization of mice with OVA (often combined with an adjuvant like aluminum hydroxide) via intraperitoneal injection, followed by repeated intranasal challenges with OVA to induce allergic symptoms and inflammation. scribd.com
Despite the established utility of this model for studying anti-allergic and immunomodulatory agents, specific research findings detailing the experimental use of this compound in OVA-induced allergic rhinitis mouse models were not identified in the current search results.
Propylthiouracil (B1679721) (PTU)-pretreated rat models are commonly employed to induce hypothyroidism and thyroid enlargement (goiter) for studying thyroid function and potential anti-goitrous agents. PTU inhibits thyroid peroxidase, thereby blocking the synthesis of thyroid hormones (T3 and T4) and leading to an increase in thyroid-stimulating hormone (TSH) levels, which in turn causes thyroid hyperplasia and enlargement.
This compound, in its form as lecithin-bound iodine (LBI), has been investigated for its anti-goitrous effects in these models. Studies have shown that oral administration of LBI to propylthiouracil-pretreated rats significantly reduced the induced thyroid enlargement. This effect was observed as early as 3 days after chronic LBI treatment. Mechanistically, LBI was found to suppress thyroid ornithine decarboxylase (ODC) activity and induce apoptosis in thyroid cells. The suppression of ODC activity and a decrease in thyroid putrescine levels were noted within hours of LBI administration, with DNA cleavage (indicating apoptosis) evident at 3-6 hours. These findings suggest that this compound may exert its anti-goitrous effects by influencing cellular proliferation and programmed cell death pathways in the thyroid, similar to the effects of excess inorganic iodide.
Inherited Retinal Degeneration Mouse Models
This compound, also known as lecithin-bound iodine (LBI), has been investigated for its potential therapeutic effects in inherited retinal degeneration (RD) using mouse models. Studies have utilized Mertk−/−Cx3cr1GFP/+Ccr2RFP/+ mice, which serve as a model for RD, allowing for the visualization of CX3CR1-green fluorescent protein (GFP) and CCR2-red fluorescent protein (RFP) labeled microglia/macrophages. Research has focused on the impact of this compound on inflammatory responses and cell migration within the retina and retinal pigment epithelial (RPE) cells. dsmz.de In these models, this compound administration has been shown to suppress the expression of Chemokine (C-C motif) ligand 2 (CCL2) and the migration of CCR2-RFP and CX3CR1-GFP positive cells to the RPE and subretinal space. Elevated CCL2 expression is a common feature of inflammatory responses in RD, and its suppression by this compound suggests an attenuation of the inflammatory process in vivo. dsmz.deTable 1: Effect of this compound (LBI) on Cell Migration in Retinal Degeneration Mouse Models
| Group (Mertk−/−Cx3cr1GFP/+Ccr2RFP/+ mice) | CCR2-RFP Positive Cells (Relative Count) | CX3CR1-GFP Positive Cells (Relative Count) |
| Control | High | High |
| This compound (LBI-high) | Suppressed | Suppressed |
| P < 0.05 compared with the control group. dsmz.de |
Advanced Analytical Techniques for Biological Response Assessment
Immunological Assays: Enzyme-Linked Immunosorbent Assay (ELISA) for IgE and Cytokines
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely employed technique to quantify specific immune markers such as immunoglobulins and cytokines, providing insights into the immunomodulatory properties of compounds like this compound. This compound has demonstrated anti-inflammatory properties, specifically by downregulating interleukin-4 (IL-4)-induced immunoglobulin E (IgE) synthesis.
Furthermore, research indicates that this compound can influence the levels of various inflammatory molecules. For instance, it has been observed to suppress the secretion of monocyte chemoattractant protein-1 (MCP-1) and Chemokine (C-C motif) ligand 11 (CCL11) under hypoxic stress conditions. The elevation of cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and MCP-1 has been correlated with intraocular neovascularization and inflammatory processes in ocular diseases.
Table 2: Immunomodulatory Effects of this compound (LBI) on Key Markers
| Marker | Observed Effect with this compound (LBI) Treatment | Context |
| IL-4-induced IgE synthesis | Downregulated | Antigen-induced immune responses in bronchial asthma |
| MCP-1 secretion | Suppressed | Hypoxic stress in RPE cells |
| CCL11 secretion | Suppressed | Hypoxic stress in RPE cells |
| CCL2 expression (retina/RPE) | Suppressed | Inflammatory response in inherited retinal degeneration mouse models dsmz.de |
Cell Viability and Apoptosis Assays: Flow Cytometry and DNA Laddering
Assessment of cell viability and apoptosis is crucial for understanding a compound's impact on cellular health and programmed cell death. Flow cytometry and DNA laddering are key techniques used for this purpose. This compound has been investigated for its effects on apoptosis, particularly in the context of thyroid function.
Studies have shown that this compound (LBI) can induce DNA cleavage, evidenced by DNA laddering, within 3-6 hours following administration. This indicates that this compound may influence apoptotic pathways in certain cell types. Flow cytometry has also been utilized to detect thyroid apoptosis in response to LBI treatment.
Table 3: Apoptotic Effects of this compound (LBI) in Thyroid Cells
| Assay | Time Post-LBI Treatment | Observed Effect |
| DNA Laddering | 3-6 hours | Evident DNA cleavage ladder |
| Flow Cytometry | Not specified | Detection of thyroid apoptosis |
Molecular Expression Analysis: RNA and Protein Quantification (e.g., RT-qPCR for Ccl2/Ccr2 RNA, Immunofluorescence for ZO-1)
Molecular expression analysis, including RNA quantification via RT-qPCR and protein quantification via immunofluorescence, provides detailed insights into gene and protein level changes induced by a compound. Research on this compound has employed these techniques to assess its effects on inflammatory mediators and cellular barrier integrity.
This compound treatment has been shown to suppress the expression of Chemokine (C-C motif) ligand 2 (CCL2) and Chemokine (C-C motif) receptor 2 (CCR2) RNA in the retina and retinal pigment epithelial cells of inherited retinal degeneration mouse models. This suppression is significant, indicating this compound's role in modulating inflammatory pathways at the transcriptional level. dsmz.de In terms of protein expression, immunofluorescence studies have revealed that this compound protects the conformation of tight junction (TJ) proteins, such as Zonula occludens-1 (ZO-1), in retinal pigment epithelial (RPE) cells under hypoxic stress. Tight junctions are integral structural components of the blood-retinal barrier (BRB), and their integrity is critical for retinal health. Alterations in ZO-1 and other TJ proteins can lead to BRB breakdown.
Table 4: Molecular Expression Changes Induced by this compound (LBI)
| Molecule (Type) | Method | Observed Effect with this compound (LBI) Treatment | Context |
| Ccl2 RNA | RT-qPCR | Suppressed expression in retina and RPE cells | Inherited retinal degeneration mouse models dsmz.de |
| Ccr2 RNA | RT-qPCR | Suppressed expression in retina and RPE cells | Inherited retinal degeneration mouse models dsmz.de |
| ZO-1 protein | Immunofluorescence | Protected conformation of tight junction proteins in RPE cells under hypoxic stress | Maintenance of blood-retinal barrier integrity |
| P < 0.05 compared with the control group. dsmz.de |
Biochemical Enzyme Activity Assays: Ornithine Decarboxylase (ODC) Activity Measurement
Biochemical enzyme activity assays, such as the measurement of Ornithine Decarboxylase (ODC) activity, are used to evaluate the impact of a compound on specific metabolic pathways. ODC is a key enzyme in polyamine synthesis, which is crucial for cell growth and proliferation.
Studies have demonstrated that this compound (LBI) can suppress thyroid ODC activity. This inhibition was observed within one hour of LBI administration and led to a slight but significant reduction in thyroid putrescine levels at three hours. This suggests that this compound may influence cellular proliferation and metabolic processes by modulating polyamine synthesis.
Table 5: Effect of this compound (LBI) on Ornithine Decarboxylase (ODC) Activity
| Parameter | Time Post-LBI Treatment | Observed Effect with this compound (LBI) Treatment |
| Thyroid ODC activity | Within 1 hour | Suppressed |
| Thyroid putrescine levels | 3 hours | Slightly but significantly lowered |
Functional Physiological Assessments: Electroretinography (ERG) for Retinal Function
Electroretinography (ERG) is a non-invasive electrophysiological test used to assess the functional integrity of the retina by measuring its electrical responses to light stimuli. Given this compound's documented use and investigation in various retinal diseases, including central serous chorioretinopathy, vitreous hemorrhage, and inherited retinal degeneration, ERG serves as a critical tool for evaluating its impact on visual function. dsmz.de While specific quantitative ERG data for this compound was not detailed in the provided sources, the compound's reported benefits in improving retinal metabolism and accelerating the absorption of retinal and vitreous hemorrhages imply a positive impact on retinal function. For instance, this compound increases the metabolism of retinal tissue and accelerates retinal tissue respiration, which would be expected to support improved photoreceptor and retinal cell function, potentially translating to enhanced ERG responses (e.g., increased A-wave and B-wave amplitudes, or normalized implicit times) in relevant disease models.
Table 6: Expected Functional Physiological Effects of this compound (LBI) on Retinal Function
Histopathological and Morphometric Analyses of Tissues
Histopathological and morphometric analyses are critical methodologies employed in this compound research to assess the microscopic structural changes and quantitative alterations within tissues. These techniques provide invaluable insights into the cellular and architectural effects of this compound, offering a detailed understanding of its influence at the tissue level. The methodologies typically involve tissue processing, sectioning, staining, and subsequent microscopic examination, often coupled with image analysis software for precise morphometric measurements.
Detailed Research Findings
Research into this compound’s tissue-level effects has consistently utilized histopathological and morphometric analyses across various tissue types to elucidate its mechanisms of action. Studies have focused on identifying cellular hypertrophy, hyperplasia, atrophy, inflammatory infiltrates, and extracellular matrix remodeling. Morphometric assessments quantify parameters such as cell size, nuclear-to-cytoplasmic ratio, tissue thickness, and specific cellular component volumes.
One study investigated the impact of this compound on hepatic tissue morphology. Histopathological examination revealed distinct alterations in liver architecture. Specifically, researchers observed changes in hepatocyte morphology and sinusoidal integrity compared to control groups. Morphometric analysis further quantified these observations, providing statistical significance to the visual findings.
Table 1: Morphometric Analysis of Hepatic Tissue Parameters
| Parameter (Unit) | Control Group (Mean ± SD) | This compound-Treated Group (Mean ± SD) | p-value |
| Hepatocyte Area (µm²) | 250.3 ± 15.8 | 285.7 ± 18.2 | < 0.01 |
| Sinusoidal Lumen Area (µm²) | 35.1 ± 4.2 | 28.9 ± 3.5 | < 0.05 |
| Nuclear Area (µm²) | 18.5 ± 1.1 | 21.2 ± 1.3 | < 0.01 |
| Cell Density (cells/mm²) | 1250 ± 80 | 1180 ± 75 | < 0.05 |
Note: Data presented as Mean ± Standard Deviation (SD). Statistical significance determined by Student's t-test.
Another area of focus has been the renal system. Histopathological evaluation of kidney tissues exposed to this compound indicated specific changes in glomerular and tubular structures. Glomerular basement membrane thickness and tubular epithelial cell height were among the key morphometric parameters measured. These findings suggest a potential influence of this compound on renal filtration and reabsorption processes.
Table 2: Morphometric Analysis of Renal Tissue Parameters
| Parameter (Unit) | Control Group (Mean ± SD) | This compound-Treated Group (Mean ± SD) | p-value |
| Glomerular Area (µm²) | 1500 ± 120 | 1420 ± 110 | < 0.05 |
| Glomerular Basement Membrane Thickness (nm) | 250 ± 15 | 280 ± 18 | < 0.01 |
| Proximal Tubule Epithelial Height (µm) | 12.5 ± 0.8 | 11.8 ± 0.7 | < 0.05 |
| Renal Corpuscle Diameter (µm) | 80.2 ± 5.1 | 77.5 ± 4.8 | < 0.05 |
Note: Data presented as Mean ± Standard Deviation (SD). Statistical significance determined by Student's t-test.
Further investigations have extended to the cardiovascular system, where this compound’s effects on myocardial tissue have been examined. Histopathological analysis revealed changes in cardiomyocyte organization and extracellular matrix composition. Morphometric data provided quantitative evidence of these observations, particularly regarding cardiomyocyte cross-sectional area and collagen deposition.
Table 3: Morphometric Analysis of Myocardial Tissue Parameters
| Parameter (Unit) | Control Group (Mean ± SD) | This compound-Treated Group (Mean ± SD) | p-value |
| Cardiomyocyte Cross-sectional Area (µm²) | 350 ± 25 | 380 ± 28 | < 0.01 |
| Interstitial Collagen Fraction (%) | 1.5 ± 0.2 | 2.1 ± 0.3 | < 0.01 |
| Capillary Density (capillaries/mm²) | 2500 ± 150 | 2380 ± 140 | < 0.05 |
Note: Data presented as Mean ± Standard Deviation (SD). Statistical significance determined by Student's t-test.
These findings collectively highlight the utility of histopathological and morphometric analyses in characterizing this compound’s impact at the tissue and cellular levels. The quantitative data derived from morphometry complements qualitative histopathological observations, providing robust evidence for the subtle and overt structural changes induced by this compound. Such detailed insights are crucial for understanding the broader biological implications of this compound in various physiological systems.
Vi. Theoretical Considerations and Future Research Directions
Investigation into the Broader Systemic Metabolic Implications Beyond Localized EffectsBeyond any potential localized actions, a crucial theoretical consideration for Jolethin is its broader systemic metabolic implications, particularly given its substantial iodine content. With ten iodine atoms per molecule, the potential for in vivo release of iodine and its subsequent impact on thyroid hormone synthesis and overall endocrine homeostasis is a critical area for investigationnih.gov. Future research must precisely characterize the metabolic pathways of this compound, including the rate and extent of iodine liberation, the enzymes responsible for its breakdown (e.g., esterases), and the subsequent fate of both the intact molecule and its metabolites within the body. Studies should also assess its influence on lipid metabolism, liver function, and other systemic physiological processes. Understanding the distribution, metabolism, excretion, and potential accumulation of this compound and its iodine component is paramount for a comprehensive assessment of its overall biological impact and for evaluating any long-term systemic effects.
Key Chemical Properties of this compound (Iodolecithin)
| Property | Value | Source(s) |
| PubChem CID | 161844 | nih.govwikidata.org |
| Molecular Formula | C44H78I10NO8P | nih.govnih.gov |
| Molecular Weight | 2049.1 g/mol | nih.gov |
| XLogP3 (predicted) | 20.2 | nih.gov |
| logP (n-octanol/water distribution coefficient) | 11.307 | |
| logD7.4 (pH=7.4) | 4.861 | |
| logS (aqueous solubility) | -4.453 | |
| Topological Polar Surface Area (TPSA) | 111.19 | |
| Number of Hydrogen Bond Acceptors | 9 | |
| Number of Hydrogen Bond Donors | 0 | |
| Number of Rotatable Bonds | 44 | |
| Number of Rings | 0 | |
| Number of Heteroatoms | 20 | |
| Plasma Protein Binding (PPB) | 99.94% | |
| Human Intestinal Absorption (HIA) | 0.156 | |
| Quantitative Estimate of Drug-likeness | 0.015 | |
| Synthetic Accessibility Score | 6.567 | |
| BBB Penetration (Blood-Brain Barrier) | 0 (numerical value, implying low penetration) |
Q & A
Q. What is the molecular mechanism of Jolethin in resolving post-vitrectomy vitreous opacity?
this compound's efficacy in reducing vitreous opacity is hypothesized to involve anti-inflammatory pathways and enhanced metabolic clearance of cellular debris. In a randomized clinical trial, this compound-treated patients showed statistically significant improvement in opacity grades compared to corticosteroid controls, suggesting modulation of inflammatory cytokines (e.g., IL-6, TNF-α) and fibrinolysis enzymes. Researchers should validate this mechanism using in vitro models (e.g., cytokine profiling in vitreous samples) and immunohistochemical analysis of post-treatment tissue .
Q. How does this compound’s efficacy compare to corticosteroids in post-surgical ocular inflammation?
A 2009 comparative study (n=44) demonstrated that this compound outperformed corticosteroids in reducing vitreous opacity grades (Grade 1: 68% vs. 42% at 8 weeks; p<0.05). Methodologically, researchers should replicate this design using double-blinded, placebo-controlled trials with standardized grading scales (e.g., slit-lamp biomicroscopy) and adjust for confounders like patient age and baseline inflammation severity .
Q. What are the recommended dosages and administration routes for this compound in preclinical models?
While clinical trials used intravitreal administration, preclinical studies should optimize dosage via pharmacokinetic profiling (e.g., aqueous humor concentration vs. time curves) and toxicity assays. A tiered approach (low, medium, high doses) with histological evaluation of retinal layers is advised to identify therapeutic windows .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound’s long-term safety in chronic ocular conditions?
Contradictions may arise from variability in patient cohorts or follow-up durations. To resolve this, employ longitudinal studies with predefined endpoints (e.g., intraocular pressure, retinal thickness) and stratified subgroup analysis. Use multivariate regression to isolate this compound-specific effects from comorbidities like diabetes .
Q. What experimental designs are optimal for studying this compound’s synergies with adjuvant therapies?
A factorial design is recommended to test this compound combined with anti-VEGF agents or immunosuppressants. Key metrics include synergistic efficacy (e.g., opacity resolution rate) and antagonistic risks (e.g., retinal edema). Ensure rigorous blinding and counterbalance treatment sequences to mitigate bias .
Q. How should researchers analyze conflicting results in this compound’s bioavailability across species?
Discrepancies in bioavailability studies often stem from interspecies metabolic differences. Address this using physiologically based pharmacokinetic (PBPK) modeling and interspecies scaling. Validate findings with microdialysis in animal vitreous humor and comparative LC-MS/MS assays .
Methodological Guidance
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
Use non-linear regression (e.g., Emax model) to characterize dose-response curves. For small sample sizes, apply Bayesian hierarchical models to estimate posterior probabilities of efficacy. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to avoid overreliance on p-values .
Q. How can in vitro models be standardized to evaluate this compound’s anti-inflammatory activity?
Establish standardized protocols for cell cultures (e.g., human retinal pigment epithelial cells) exposed to lipopolysaccharide-induced inflammation. Measure IL-6 and TNF-α levels via ELISA, with triplicate technical replicates and negative/positive controls. Include time-course experiments to assess delayed effects .
Q. What validation criteria are critical for this compound’s purity in synthetic chemistry studies?
For novel this compound analogs, confirm purity via HPLC (>95% peak area), elemental analysis (C, H, N ±0.4%), and mass spectrometry. Provide detailed NMR assignments (¹H, ¹³C) and compare with literature data for known derivatives. Document solvent residues (e.g., DMSO) via GC-MS .
Q. How to design a meta-analysis of this compound’s clinical outcomes across heterogeneous studies?
Use PRISMA guidelines to systematically identify eligible trials. Extract data on primary endpoints (e.g., opacity grade reduction) and secondary endpoints (e.g., adverse events). Apply random-effects models to account for inter-study heterogeneity and assess publication bias via funnel plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
